(1-Isopropyl-1H-imidazol-5-YL)methanol
Overview
Description
“(1-Isopropyl-1H-imidazol-5-YL)methanol” is a chemical compound with the molecular formula C7H12N2O . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES string OCC1=CN=CN1C(C)C
. The InChI code for this compound is 1S/C7H12N2O/c1-6(2)9-5-8-3-7(9)4-10/h3,5-6,10H,4H2,1-2H3
.
Scientific Research Applications
Synthesis of Novel Compounds :
- (1-Isopropyl-1H-imidazol-5-YL)methanol and similar compounds have been used as precursors in the synthesis of various biomimetic chelating ligands (Gaynor, McIntyre, & Creutz, 2023).
- It plays a role in the synthesis of substituted imidazopyrazines, where its nitrogen atom intercepts the nascent nitrilium ion, directing the reaction towards the formation of imidazopyrazines (Galli et al., 2019).
Chelating Ligands and Coordination Chemistry :
- The compound is used in the preparation of bipyridine analogues for conjugate formation with the 99mTc(I)-tricarbonyl complex, a process relevant in coordination chemistry (Schweifer et al., 2010).
Crystal Structure Studies :
- The compound has been involved in studies to understand crystal structures of various imidazole derivatives, contributing to a deeper understanding of molecular geometry and interactions (Fernandes et al., 2007).
Solvation Process and Solute-Solvent Interactions :
- Research on the solvation process and solute-solvent interactions of imidazole compounds, including 1-Isopropyl-imidazole, provides insights into the thermodynamics and intermolecular interactions in various solvents (Herrera-Castro & Torres, 2019).
Corrosion Inhibition Studies :
- Imidazole-based molecules, similar to 1-Isopropyl-imidazole, have been studied for their potential as corrosion inhibitors in acidic mediums, which is significant in materials science (Costa et al., 2021).
Antimicrobial Activity :
- Derivatives of imidazole, including those similar to 1-Isopropyl-1H-imidazol-5-YL)methanol, have been synthesized and evaluated for their antimicrobial activity, which is important in pharmaceutical and medicinal chemistry (Maheta, Patel, & Naliapara, 2012).
Catalysis and Green Chemistry :
- Imidazole derivatives, akin to 1-Isopropyl-imidazol-5-YL)methanol, are explored as catalysts in the synthesis of organic compounds, contributing to green chemistry and sustainable synthesis methods (Nazari et al., 2014).
Safety and Hazards
“(1-Isopropyl-1H-imidazol-5-YL)methanol” is classified under GHS07. It has hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective clothing and eye protection .
Properties
IUPAC Name |
(3-propan-2-ylimidazol-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-6(2)9-5-8-3-7(9)4-10/h3,5-6,10H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPSVGKOIVAXHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20608820 | |
Record name | [1-(Propan-2-yl)-1H-imidazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20608820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80304-46-7 | |
Record name | [1-(Propan-2-yl)-1H-imidazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20608820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.